1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one
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Overview
Description
2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone is an organic compound that features a naphthalene ring and a tolyl group connected via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone typically involves the reaction of naphthalene-2-ol with p-tolyl ethanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanol.
Substitution: Formation of substituted derivatives such as nitro or halogenated compounds.
Scientific Research Applications
2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)-1-(phenyl)ethanone: Similar structure but with a phenyl group instead of a tolyl group.
2-(naphthalen-2-yloxy)-1-(m-tolyl)ethanone: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of both naphthalene and tolyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
51357-99-4 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C19H16O2/c1-14-6-8-16(9-7-14)19(20)13-21-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3 |
InChI Key |
NUUFVZDUDXDIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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